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Compound of Interest

Compound Name:
Bis-1,7-(trimethylammonium)hepyl

Dibromide

Cat. No.: B018164 Get Quote

A deep dive into the discovery, structure-activity relationships, and seminal experimental

protocols of the polymethylene bis-trimethylammonium salts, with a focus on the transitional

compound, heptamethonium.

This technical guide explores the pivotal discovery of the methonium compounds, a

homologous series of polymethylene bis-trimethylammonium salts that revolutionized the

understanding of autonomic pharmacology and introduced the first effective treatments for

hypertension. While hexamethonium and decamethonium are the most celebrated members of

this series for their potent and selective actions, this document will also shed light on the

pharmacological properties of heptamethonium, a compound that played a crucial role in

elucidating the structure-activity relationships of this class of drugs.

The Discovery of a Landmark Series
In the late 1940s, a breakthrough in pharmacology emerged from the laboratories of William

Paton and Eleanor Zaimis. Their systematic investigation into the pharmacological actions of a

series of polymethylene bis-trimethylammonium salts, with the general structure (CH₃)₃N⁺-

(CH₂)ₙ-N⁺(CH₃)₃, revealed a striking relationship between the length of the methylene chain (n)

and the compound's biological activity.[1][2] This work, published in 1949, demonstrated for the

first time a clear chemical structural basis for differentiating between the nicotinic acetylcholine

receptors at the autonomic ganglia and the neuromuscular junction.[1]
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Prior to this, in 1948, R. B. Barlow and H. R. Ing had already synthesized and reported on the

curare-like activity of this series, including heptamethonium (referred to as BTM7).[3] Their

work laid the chemical foundation for the subsequent detailed pharmacological characterization

by Paton and Zaimis.

The key finding of Paton and Zaimis was that the compound with a six-carbon chain,

hexamethonium (n=6), was a potent antagonist of nicotinic receptors in autonomic ganglia,

making it the first effective and specific ganglionic blocking agent.[1] Conversely, the compound

with a ten-carbon chain, decamethonium (n=10), was a potent neuromuscular blocking agent,

acting as a depolarizing blocker at the motor endplate.[1] This discovery provided

pharmacology with invaluable tools to dissect the workings of the autonomic and somatic

nervous systems.

Heptamethonium: The Bridge in the Series
Heptamethonium, with its seven-carbon chain (n=7), occupies a transitional position in this

series. While not as potent as its neighbors at either the ganglion or the neuromuscular

junction, its pharmacological profile was essential in defining the sharp structure-activity

relationship of the methonium compounds. Early studies by Barlow and Ing noted that

heptamethonium (BTM7) was significantly less active than tetramethylammonium (TM) in

producing a curare-like block on the rat diaphragm preparation.[3] This contrasted with the

much greater potency of the longer-chain compounds like decamethonium.

Quantitative Data and Structure-Activity
Relationships
The original research on methonium compounds often presented data in a comparative,

qualitative manner. The following table summarizes the structure-activity relationship of the

polymethylene bis-trimethylammonium series based on the seminal work of Barlow, Ing, Paton,

and Zaimis.
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Compound
(n=)

Chemical
Name

Primary Site of
Action

Relative
Activity at
Neuromuscula
r Junction (Rat
Diaphragm)[3]

Primary
Ganglionic
Blocking
Activity

2

Ethylene bis-

trimethylammoni

um

-
~2x more active

than TM
Weak

3

Trimethylene bis-

trimethylammoni

um

-
Very feebly

active
Weak

4

Tetramethylene

bis-

trimethylammoni

um

-
Very feebly

active
Weak

5

Pentamethylene

bis-

trimethylammoni

um

Autonomic

Ganglia

Very feebly

active
Potent

6 Hexamethonium
Autonomic

Ganglia
Weak Very Potent

7 Heptamethonium -
~1/6th to 1/7th

as active as TM
Weak

8

Octamethylene

bis-

trimethylammoni

um

Neuromuscular

Junction

~1.5x more

active than TM
Weak

9

Nonamethylene

bis-

trimethylammoni

um

Neuromuscular

Junction

~5-6x more

active than TM
Weak
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10 Decamethonium
Neuromuscular

Junction

~5-6x more

active than TM
Weak

11

Undecamethylen

e bis-

trimethylammoni

um

Neuromuscular

Junction

~5-6x more

active than TM
Weak

12

Dodecamethylen

e bis-

trimethylammoni

um

Neuromuscular

Junction

~5-6x more

active than TM
Weak

13

Tridecamethylen

e bis-

trimethylammoni

um

Neuromuscular

Junction

Somewhat less

active than C10-

C12

Weak

Experimental Protocols of the Era
The characterization of the methonium compounds relied on classic pharmacological

preparations. The following are descriptions of the key experimental methodologies used in the

late 1940s and early 1950s.

Neuromuscular Blocking Activity: The Rat Phrenic
Nerve-Diaphragm Preparation
This in vitro preparation was instrumental in determining the curare-like activity of the

polymethylene bis-trimethylammonium series.

Animal: Rat.

Dissection: The phrenic nerve and the diaphragm muscle were dissected out and mounted in

an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at

37°C and bubbled with oxygen.

Stimulation: The phrenic nerve was stimulated electrically with supramaximal shocks at a

regular frequency (e.g., 12 shocks per minute).
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Recording: The contractions of the diaphragm were recorded using a lever system attached

to a kymograph, which traced the muscle contractions on smoked paper.

Drug Application: The compounds were added to the organ bath in increasing

concentrations, and the resulting reduction in the height of the muscle contractions was

measured to determine the potency of the neuromuscular blockade.

Ganglionic Blocking Activity: Blood Pressure in the
Anesthetized Cat
The in vivo effects on autonomic ganglia were typically assessed by measuring changes in

blood pressure in an anesthetized animal.

Animal: Cat, anesthetized with an agent such as chloralose.

Preparation: The animal was cannulated for recording arterial blood pressure (e.g., from the

carotid artery) and for intravenous drug administration (e.g., into the femoral vein). The

vagus nerves were often cut to eliminate reflex bradycardia.

Stimulation: The preganglionic trunk of the superior cervical ganglion could be stimulated

electrically to cause a contraction of the nictitating membrane, providing a specific measure

of ganglionic transmission. Alternatively, the pressor response to a ganglionic stimulant like

nicotine or dimethylphenylpiperazinium (DMPP) was measured.

Recording: Blood pressure was recorded using a mercury manometer connected to the

arterial cannula, which traced the pressure changes on a kymograph.

Drug Application: The methonium compounds were administered intravenously, and their

ability to block the pressor response to ganglionic stimulation was quantified.

Visualizing the Mechanisms and Workflows
Signaling Pathway of Ganglionic Blockade
The primary mechanism of action for the ganglion-blocking members of the methonium series,

such as hexamethonium, is the competitive antagonism of acetylcholine at the nicotinic

receptors of autonomic ganglia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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